3,3'-(1,2-Diphenylethene-1,2-diyl)bis(9-phenyl-9H-carbazole)
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Overview
Description
3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-phenyl-9H-carbazole) is an organic compound that features a central 1,2-diphenylethene (stilbene) linkage with two 9-phenyl-9H-carbazole groups. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-phenyl-9H-carbazole) typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 1,2-bis(4-bromophenyl)ethene with 9-phenyl-9H-carbazole-3-boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the Suzuki-Miyaura cross-coupling reaction to increase yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-phenyl-9H-carbazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic or quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-phenyl-9H-carbazole) has several scientific research applications:
Mechanism of Action
The mechanism by which 3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-phenyl-9H-carbazole) exerts its effects is primarily through its photophysical properties. The compound can absorb light and re-emit it, making it useful in applications like bio-imaging and OLEDs. The molecular targets and pathways involved include interactions with light and energy transfer processes .
Comparison with Similar Compounds
Similar Compounds
Tetraphenylethene (TPE): Known for its aggregation-induced emission properties.
1,2-Bis(diphenylphosphino)ethane (DPPE): Used in coordination chemistry and catalysis.
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: Another derivative of diphenylethene with different functional groups.
Uniqueness
3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-phenyl-9H-carbazole) is unique due to its combination of a stilbene core with carbazole groups, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring fluorescence and light emission.
Properties
CAS No. |
132808-93-6 |
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Molecular Formula |
C50H34N2 |
Molecular Weight |
662.8 g/mol |
IUPAC Name |
3-[1,2-diphenyl-2-(9-phenylcarbazol-3-yl)ethenyl]-9-phenylcarbazole |
InChI |
InChI=1S/C50H34N2/c1-5-17-35(18-6-1)49(37-29-31-47-43(33-37)41-25-13-15-27-45(41)51(47)39-21-9-3-10-22-39)50(36-19-7-2-8-20-36)38-30-32-48-44(34-38)42-26-14-16-28-46(42)52(48)40-23-11-4-12-24-40/h1-34H |
InChI Key |
LZRVDASTQVVTBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6)C7=CC8=C(C=C7)N(C9=CC=CC=C98)C1=CC=CC=C1 |
Origin of Product |
United States |
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